molecular formula C23H37NO5 B1252732 (1S,2S,3S,4S,5S,6S,8S,9S,13S,16S,17S)-11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol

(1S,2S,3S,4S,5S,6S,8S,9S,13S,16S,17S)-11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol

Cat. No.: B1252732
M. Wt: 407.5 g/mol
InChI Key: RBSZCNOWHDHRFZ-ICBMBHMZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S,3S,4S,5S,6S,8S,9S,13S,16S,17S)-11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol is a C19-diterpenoid alkaloid extracted from the lateral roots of Aconitum carmichaelii. This compound has been widely used in traditional Chinese medicine due to its analgesic, anti-inflammatory, anti-rheumatic, and immunosuppressive properties .

Preparation Methods

(1S,2S,3S,4S,5S,6S,8S,9S,13S,16S,17S)-11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol is typically extracted from the lateral roots of Aconitum carmichaelii. The extraction process involves several steps, including solvent extraction, purification, and crystallization.

Chemical Reactions Analysis

(1S,2S,3S,4S,5S,6S,8S,9S,13S,16S,17S)-11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(1S,2S,3S,4S,5S,6S,8S,9S,13S,16S,17S)-11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[77212,501,1003,8

Mechanism of Action

(1S,2S,3S,4S,5S,6S,8S,9S,13S,16S,17S)-11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol exerts its effects by specifically activating the ERK1/2 pathway and subsequently CREB, which triggers dynorphin A release in the microglia. This pathway is crucial for its anti-nociceptive action, which helps in alleviating chronic neuropathic pain .

Comparison with Similar Compounds

(1S,2S,3S,4S,5S,6S,8S,9S,13S,16S,17S)-11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol is unique among C19-diterpenoid alkaloids due to its specific molecular structure and biological activity. Similar compounds include karakoline, denudatine, karacolidine, senbusine B, talatisamine, and chasmanine. These compounds share some structural similarities but differ in their specific biological activities and mechanisms of action .

Properties

Molecular Formula

C23H37NO5

Molecular Weight

407.5 g/mol

IUPAC Name

(1S,2S,3S,4S,5S,6S,8S,9S,13S,16S,17S)-11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol

InChI

InChI=1S/C23H37NO5/c1-4-24-10-21(11-28-2)6-5-17(25)23-13-7-12-15(29-3)9-22(27,18(13)19(12)26)14(20(23)24)8-16(21)23/h12-20,25-27H,4-11H2,1-3H3/t12-,13+,14+,15+,16+,17+,18+,19+,20?,21+,22+,23-/m1/s1

InChI Key

RBSZCNOWHDHRFZ-ICBMBHMZSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@H]2C[C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@H]4[C@H]5[C@H]6O)OC)O)O)COC

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)O)COC

Synonyms

isotalatizidine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.